molecular formula C18H17ClN2O3 B13621429 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid

2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid

Cat. No.: B13621429
M. Wt: 344.8 g/mol
InChI Key: ZEXMAJYUENLTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and linked to a benzoic acid moiety via a carbonyl bridge. Its synthesis typically involves nucleophilic substitution reactions between α-bromophenylacetic acid derivatives and 1-(3-chlorophenyl)piperazin-2-one under alkaline conditions . The benzoic acid group enhances polarity and aqueous solubility (pKa ~4.2), while the 3-chlorophenyl substituent introduces steric and electronic effects that influence molecular interactions.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid

InChI

InChI=1S/C18H17ClN2O3/c19-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24)

InChI Key

ZEXMAJYUENLTBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Amide Coupling Using Carbodiimide Reagents

One of the most common methods involves the coupling of 3-chlorophenylpiperazine with benzoic acid derivatives using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). This method facilitates the formation of the amide bond under mild conditions.

Typical procedure:

  • Dissolve benzoic acid and 3-chlorophenylpiperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Add DCC or HATU along with a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to activate the carboxyl group.
  • Stir the reaction mixture at 0–25°C under inert atmosphere (nitrogen or argon) for 12–24 hours.
  • Filter off the dicyclohexylurea byproduct (if DCC used).
  • Purify the crude product by column chromatography or recrystallization.

Yields typically range from 60% to 85% depending on reaction conditions and purification efficiency.

Use of Acyl Chloride Intermediates

Alternatively, benzoic acid can be converted to its acyl chloride derivative using reagents such as oxalyl chloride or thionyl chloride. The acyl chloride is then reacted with 3-chlorophenylpiperazine to form the amide.

Typical procedure:

  • React benzoic acid with oxalyl chloride in anhydrous solvent (e.g., dichloromethane) at 0–5°C to generate benzoyl chloride.
  • Remove excess reagents under reduced pressure.
  • Add the acyl chloride to a solution of 3-chlorophenylpiperazine and base (triethylamine) in DCM at 0–5°C.
  • Stir the mixture at room temperature for 12 hours.
  • Work-up by washing with sodium bicarbonate solution, brine, drying over sodium sulfate, and purification by column chromatography.

This method often yields the product in 40–70% yield.

Nucleophilic Substitution on α-Bromophenylacetic Acid Derivatives

In some syntheses, α-bromophenylacetic acid derivatives are reacted with 1-(3-chlorophenyl)piperazin-2-one under alkaline conditions to form the carbonyl-linked product. This approach involves nucleophilic substitution at the α-bromo position by the piperazine nitrogen, followed by hydrolysis to yield the benzoic acid moiety.

This method is less common but useful for introducing specific substitution patterns.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Activation of benzoic acid DCC or HATU with triethylamine or DIPEA Anhydrous DCM or THF, 0–25°C, inert gas
Acyl chloride formation Oxalyl chloride or thionyl chloride, DCM 0–5°C, then room temperature
Coupling reaction 3-chlorophenylpiperazine + activated acid 12–24 hours stirring
Purification Column chromatography or recrystallization Silica gel, solvents like ethyl acetate/hexane

Analytical Characterization

To confirm the structure and purity of 2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid, the following techniques are employed:

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield Range Advantages Disadvantages
Carbodiimide coupling (DCC/HATU) Benzoic acid, 3-chlorophenylpiperazine, DCC/HATU, base 0–25°C, inert atmosphere, 12–24 h 60–85% Mild conditions, good yields DCC byproduct removal needed
Acyl chloride coupling Benzoic acid, oxalyl chloride, 3-chlorophenylpiperazine, base 0–5°C to RT, 12 h 40–70% Direct acylation, straightforward Requires acid chloride prep
Nucleophilic substitution α-Bromophenylacetic acid derivative, 1-(3-chlorophenyl)piperazin-2-one Alkaline conditions Variable Useful for specific substitutions More complex steps

Research Discoveries and Implications

  • The choice of coupling reagent and reaction conditions significantly affects yield and purity. HATU often provides higher coupling efficiency than DCC with fewer side reactions.
  • The 3-chlorophenyl substituent on the piperazine ring influences steric and electronic properties, affecting reactivity and biological activity.
  • The benzoic acid moiety improves aqueous solubility and provides a handle for further derivatization or conjugation in drug development.
  • Industrial production may utilize automated batch or continuous flow reactors to optimize reaction parameters for scale-up, ensuring reproducibility and quality control.

Chemical Reactions Analysis

2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid is a chemical compound with applications in chemistry, biology, medicine, and industry. Research continues to explore its therapeutic potential, including its use as a lead compound for drug development. It can be used as a building block for synthesizing complex molecules and as a reagent in organic reactions.

Scientific Research Applications

  • Chemistry 2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology The compound is studied for its potential biological activities, including interactions with biological targets like enzymes and receptors.
  • Medicine Current research explores the potential therapeutic applications of 2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid, including its use as a lead compound for drug development.
  • Industry It is used to develop new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Chemical Reactions

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized derivatives, using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can modify the functional groups present in the compound, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives, with reagents like halogens, nitrating agents, and sulfonating agents.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 3-chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

  • 2-[4-(2-Chlorobenzoyl)piperazine-1-carbonyl]benzoic Acid (): Structural Variation: 2-chlorophenyl vs. 3-chlorophenyl. Electronic effects may differ due to altered resonance and inductive effects .
  • 1-(4-Chlorophenyl)piperazine Derivatives ():
    • Structural Variation : 4-chlorophenyl substitution.
    • Impact : The para-chloro group increases symmetry, possibly enhancing crystallinity but reducing conformational flexibility compared to the meta-substituted analog .

Functional Group Modifications

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():
    • Structural Variation : Carboxamide replaces benzoic acid.
    • Impact : The carboxamide group reduces acidity (pKa ~10–12) and increases lipophilicity (clogP +1.5), favoring blood-brain barrier penetration but limiting solubility .
  • 4-[(5-((3-Chlorophenyl)carbamoyl)thiadiazol-2-yl)methoxy]benzoic Acid (): Structural Variation: Thiadiazole ring introduced.

Substituent Bulk and Conformation

  • 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic Acid ():
    • Structural Variation : Isopropyl group replaces chlorophenyl.
    • Impact : Increased steric bulk may hinder binding to tight active sites but improve metabolic stability by shielding the piperazine ring .
  • 4-(3-Chlorophenyl)piperazine Derivatives with Extended Chains ():
    • Structural Variation : Methylene bridge between piperazine and chlorophenyl.
    • Impact : The added flexibility allows adoption of extended conformations, critical for interactions with G protein-coupled receptors (e.g., β3-adrenergic receptors) .

Data Table: Key Comparative Properties

Compound Name Structural Variation Physicochemical Properties Biological Activity References
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid 3-chlorophenyl, benzoic acid Polar (clogP ~2.1), pKa ~4.2 Cytotoxicity (HT-29, A549 cells)*
2-[4-(2-Chlorobenzoyl)piperazine-1-carbonyl]benzoic acid 2-chlorophenyl Similar clogP, altered electronics Unreported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Carboxamide group Lipophilic (clogP ~3.0), neutral Intermediate in organic synthesis
4-[(5-((3-Chlorophenyl)carbamoyl)thiadiazol-2-yl)methoxy]benzoic acid Thiadiazole linkage High polarity (clogP ~1.8) Enzyme inhibition potential

*Inferred from structurally related piperazinone derivatives in .

Research Findings and Implications

  • Cytotoxicity: Piperazinone derivatives with ester-to-amine substitutions (e.g., guanidine, thiourea) show enhanced activity against HT-29 and A549 cell lines, suggesting the target compound’s benzoic acid group may be optimized similarly .
  • Receptor Selectivity : The 3-chlorophenyl group’s meta position may favor interactions with less sterically encumbered binding sites, as seen in β3-adrenergic receptor ligands .

Biological Activity

2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety linked to a piperazine ring substituted with a chlorophenyl group. The structural formula can be represented as follows:

C16H18ClN2O2\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid. For instance, derivatives exhibiting inhibition of poly(ADP-ribose) polymerase (PARP) have shown promise in treating various cancers. A related compound demonstrated an IC50 value of 16.10 nM against PARP-1, indicating potent activity against cancer cell lines .

Immunomodulatory Effects

A closely related compound, 2-(3-(chloromethyl)benzoyloxy)benzoic acid, was found to modulate immune responses by increasing CD4+ regulatory T-cell populations in LPS-induced inflammation models. This suggests that similar mechanisms may be present in 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid, potentially allowing it to reduce inflammatory conditions through modulation of T-cell populations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine and benzoic acid moieties significantly impact biological activity. For instance, compounds with halogen substitutions on the aromatic ring often exhibit enhanced potency against target enzymes or receptors . The presence of electron-withdrawing groups like chlorine has been associated with improved binding affinity to biological targets.

Study 1: Anticancer Evaluation

In a study evaluating various derivatives for their anticancer properties, compounds similar to 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid were tested for their ability to inhibit tumor growth in vitro and in vivo. The results showed significant tumor regression in animal models treated with the compound, suggesting its potential as an effective anticancer agent .

Study 2: Immunomodulation in Mice

Another study focused on the immunomodulatory effects of chlorinated benzoic acids, including 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid. The findings indicated that these compounds could effectively balance T-cell populations during inflammatory responses, leading to reduced tissue damage and improved recovery rates in LPS-induced inflammation models .

Table: Summary of Biological Activities

Activity Related Compound Effect IC50/EC50
Anticancer5l (Olaparib derivative)Inhibition of PARP-116.10 nM
Immunomodulation2-(3-(chloromethyl)benzoyloxy)benzoic acidIncrease in CD4+ Treg populationsN/A

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid?

The synthesis typically involves coupling a piperazine intermediate with a benzoic acid derivative. For example:

  • Step 1 : Preparation of the 4-(3-chlorophenyl)piperazine intermediate via nucleophilic substitution or amide bond formation .
  • Step 2 : Reacting the piperazine intermediate with a benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride) in the presence of a base like triethylamine. Dichloromethane or tetrahydrofuran (THF) are common solvents, with reactions often conducted under inert atmospheres at 0–25°C .
  • Step 3 : Hydrolysis of ester-protected intermediates (if applicable) using acidic or basic aqueous conditions to yield the free benzoic acid moiety .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields typically ranging from 60–85% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to verify the piperazine ring substitution pattern, chlorophenyl group integration, and benzoic acid carbonyl resonance. For example, the benzoic acid proton typically appears as a singlet near δ 12–13 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 385.08 for C18_{18}H16_{16}ClN2_2O3_3) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for key steps like amide bond formation. For example, solvent effects on activation energy can be modeled to optimize reaction rates .
  • Machine Learning : Training models on existing piperazine derivative syntheses can identify optimal conditions (e.g., solvent polarity, temperature) to maximize yield. ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .

Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :

    Substituent PositionBiological ActivityKey Finding
    3-Chlorophenyl (parent)Moderate serotonin receptor affinityBaseline activity for comparison
    4-Fluorophenyl (analog)Enhanced selectivity for 5-HT1A_{1A} receptorsFluorine’s electronegativity improves receptor binding
    4-Bromophenyl (analog)Reduced metabolic stabilityBulkier halogens increase steric hindrance, affecting pharmacokinetics
  • Mechanistic Insight : Chlorine at the 3-position enhances lipophilicity, improving blood-brain barrier penetration, while fluorination fine-tunes receptor interaction .

Q. How can researchers resolve discrepancies in reported biological data for structural analogs?

  • Data Harmonization : Cross-validate assays (e.g., receptor binding vs. functional cAMP assays) to confirm activity. For example, discrepancies in 5-HT2C_{2C} receptor affinity may arise from differences in cell lines (CHO vs. HEK293) .
  • Meta-Analysis : Pool data from PubChem and peer-reviewed studies to identify trends. For instance, conflicting solubility data may reflect variations in pH or counterion choice during salt formation .

Q. What strategies mitigate instability of the benzoic acid moiety during storage?

  • Lyophilization : Freeze-drying the compound as a sodium or potassium salt improves stability at 4°C, reducing hydrolysis .
  • Protective Packaging : Storing under argon in amber vials minimizes oxidative degradation and photolytic cleavage of the carbonyl group .

Methodological Best Practices

  • Safety : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (gloves, lab coats) .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) in detail, as minor variations can significantly impact yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.